2-Propylpyrrolidine
Overview
Description
2-Propylpyrrolidine is an organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a propyl group attached to the second carbon of the pyrrolidine ring. The molecular weight of this compound is 113.2007 g/mol .
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which 2-propylpyrrolidine belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrolidine alkaloids generally interact with their targets through a variety of mechanisms, often involving binding to active sites or allosteric sites on enzymes or receptors .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer progression, and neuropharmacological activities .
Result of Action
Pyrrolidine alkaloids have been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of pyrrolidine alkaloids .
Biochemical Analysis
Biochemical Properties
Pyrrolidine alkaloids, the family to which 2-Propylpyrrolidine belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions with this compound remains to be determined.
Cellular Effects
Pyrrolidine alkaloids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrrolidine alkaloids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,4-dibromobutane with ammonia can yield pyrrolidine, which can then be alkylated with propyl halides under basic conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation of pyrrole derivatives. This method ensures high yields and purity of the final product. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions: 2-Propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Propylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the propyl group.
2-Methylpyrrolidine: Similar structure with a methyl group instead of a propyl group.
2-Ethylpyrrolidine: Contains an ethyl group at the second carbon position.
Uniqueness: 2-Propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
IUPAC Name |
2-propylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICALDHCMXFGLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396532 | |
Record name | 2-propylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-44-4 | |
Record name | 2-propylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-propylpyrrolidine be synthesized?
A1: One method for synthesizing this compound involves the catalytic transformation of furan amines. [] While the provided abstract doesn't detail the specific reaction conditions for this compound, it highlights the potential of this approach for creating pyrrolidine homologs. Further investigation into the full research paper would be needed for a comprehensive understanding of the reaction conditions and yields.
Q2: Are there alternative synthesis pathways for this compound?
A2: Yes, the reaction of 2-alkyltetrahydropyrans with aniline over activated alumina can yield this compound. [] Specifically, this research focuses on the reaction of 2-ethyltetrahydropyran with aniline, resulting in various products, including 1-phenyl-2-propylpyrrolidine. This suggests that using a 2-propyltetrahydropyran as a starting material in a similar reaction setup could lead to the formation of this compound.
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